molecular formula C13H9N3O4S B2722719 1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide CAS No. 1707587-11-8

1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide

Cat. No. B2722719
CAS RN: 1707587-11-8
M. Wt: 303.29
InChI Key: CVDPBQSWWLJILF-UHFFFAOYSA-N
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Description

“1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide” is a chemical compound with the molecular formula C13H9N3O4S . It is offered by several chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . Another method involved the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with either 2-oxoalkanoic acids and its esters, or phenylglyoxylic hydrates in glacial acetic acid .

Scientific Research Applications

Pharmaceutical Chemistry

Thiadiazines, which include the compound , play a vital role in pharmaceutical chemistry . They possess an N-C-S linkage that is believed to be very useful in medicinal and pharmaceutical chemistry .

Agriculture Chemistry

Thiadiazines are also significant in agriculture chemistry . Sulfur-containing drugs, known as sulpha drugs, like sulfadiazine’s silver, are used to treat burn infection, sulfacetamide for eye infection, and dapsone for leprosy .

Anti-Inflammatory Applications

Thiadiazines have anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions associated with inflammation .

Antibiotic Applications

Thiadiazines have antibiotic properties . They can be used in the development of new antibiotics, which are crucial in the fight against antibiotic-resistant bacteria .

Antimicrobial Applications

Thiadiazines also have antimicrobial properties . This makes them useful in the development of drugs for treating various microbial infections .

Anti-Tuberculosis Applications

Thiadiazines have anti-tuberculosis properties . They can be used in the development of drugs for treating tuberculosis .

Anticancer Applications

Some thiadiazine derivatives have been developed and have found wide pharmaceutical and clinical applications . They have shown reasonable, moderate or weak anticancer activity against certain cell lines .

Cardiovascular Applications

1,2,4-Benzothiadiazine 1,1-dioxides, a group that includes the compound , are well known for their cardiovascular effects . They act as ATP-sensitive potassium channel openers .

Future Directions

The future directions for the research and development of “1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the known activities of similar compounds, there may be potential for further investigation into their pharmacological activities .

properties

IUPAC Name

4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c17-13(18)12-15-16(9-5-2-1-3-6-9)11-10(21(12,19)20)7-4-8-14-11/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDPBQSWWLJILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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